Tubulin polymerization-IN-47
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Overview
Description
Tubulin polymerization-IN-47 is a compound known for its ability to inhibit tubulin polymerization and mitosis. It has shown significant antitumor activity, particularly against neuroblastoma cancer cells . The compound is also referred to as Compound 4h in some scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
Tubulin polymerization-IN-47 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the polymerization of tubulin and the dynamics of microtubules
Biology: The compound is employed in research on cell division, intracellular transport, and cell morphology
Medicine: This compound has shown potential as an anticancer agent, particularly in the treatment of neuroblastoma, hepatocellular carcinoma, colon cancer, lung cancer, and breast cancer
Industry: The compound is used in the development of new drugs and therapeutic agents targeting tubulin polymerization
Mechanism of Action
Tubulin polymerization-IN-47 exerts its effects by inhibiting the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division . By binding to tubulin, the compound prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of mitotic spindle formation and disruption of microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds that inhibit tubulin polymerization include:
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and familial Mediterranean fever.
Vincristine: An anticancer drug used in the treatment of various types of cancer, including leukemia and lymphoma.
Paclitaxel: A microtubule-stabilizing agent used in the treatment of breast, ovarian, and lung cancer.
Uniqueness
Tubulin polymerization-IN-47 is unique in its high potency and specificity for neuroblastoma cancer cells, with IC50 values of 7 and 12 nM for Chp-134 and Kelly cell lines, respectively . This specificity makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-8-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-25-10-9-23-20(22(25)24-17)16-11-18(26-2)21(28-4)19(12-16)27-3/h5-13H,1-4H3 |
InChI Key |
SFOULTOXUOSZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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